
Sitosterol sulfate (trimethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitosterol sulfate (trimethylamine) is a compound that combines the properties of sitosterol, a plant sterol, with sulfate and trimethylamine groups. Sitosterol is a naturally occurring phytosterol found in various plant sources, including nuts, seeds, and vegetable oils. The addition of sulfate and trimethylamine groups enhances its solubility and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sitosterol sulfate (trimethylamine) typically involves the sulfation of sitosterol using sulfur trioxide-amine complexes. One common method is the reaction of sitosterol with sulfur trioxide-trimethylamine complex (Me3NSO3) under controlled conditions. This reaction results in the formation of sitosterol sulfate with trimethylamine as a byproduct .
Industrial Production Methods: Industrial production of sitosterol sulfate (trimethylamine) often employs supercritical fluid extraction techniques to isolate sitosterol from plant sources. The isolated sitosterol is then subjected to sulfation using sulfur trioxide-amine complexes. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sitosterol sulfate (trimethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sitosterol sulfate oxides.
Reduction: Reduction reactions can convert sitosterol sulfate back to sitosterol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sitosterol sulfate oxides.
Reduction: Sitosterol.
Substitution: Various substituted sitosterol derivatives.
Applications De Recherche Scientifique
Sitosterol sulfate (trimethylamine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its anti-inflammatory, antioxidant, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of sitosterol sulfate (trimethylamine) involves multiple pathways:
Inhibition of Trimethylamine Production: The compound regulates gut microbiota, reducing the production of trimethylamine, which is converted to trimethylamine-N-oxide (TMAO), a compound implicated in atherosclerosis.
Anti-inflammatory and Antioxidant Effects: Sitosterol sulfate exerts anti-inflammatory effects by modulating inflammatory pathways and enhances antioxidant defense by scavenging free radicals.
Cholesterol Metabolism: It competes with cholesterol for absorption in the intestines, thereby lowering blood cholesterol levels.
Comparaison Avec Des Composés Similaires
Cholesterol: A sterol found in animal cells, similar in structure but different in biological effects.
Campesterol: Another plant sterol with similar cholesterol-lowering properties.
Stigmasterol: A phytosterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Sitosterol sulfate (trimethylamine) is unique due to its combined properties of sitosterol, sulfate, and trimethylamine groups. This combination enhances its solubility, bioavailability, and biological activity, making it more effective in regulating cholesterol levels and exerting anti-inflammatory and antioxidant effects compared to its counterparts .
Propriétés
Formule moléculaire |
C33H63NO4S |
|---|---|
Poids moléculaire |
569.9 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |
Clé InChI |
VEKYMVCJNVYTMI-UHFFFAOYSA-N |
SMILES canonique |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
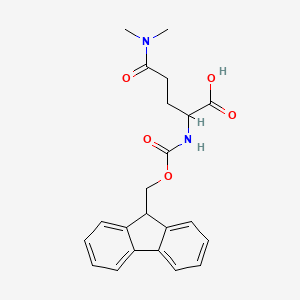
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
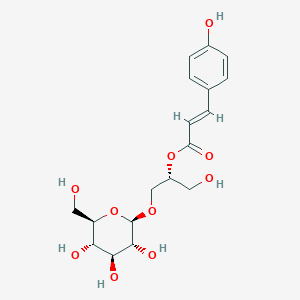
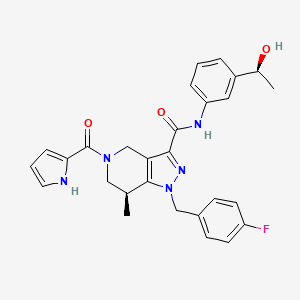


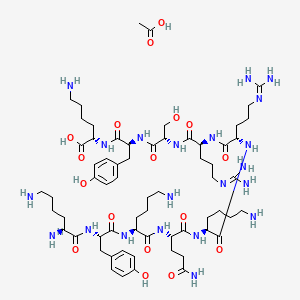

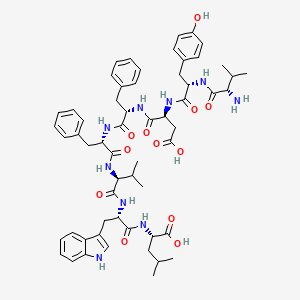
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

